Product packaging for Ferric chloride hexahydrate(Cat. No.:CAS No. 10025-77-1)

Ferric chloride hexahydrate

Cat. No.: B105607
CAS No.: 10025-77-1
M. Wt: 180.21 g/mol
InChI Key: VITRLXDSBBVNCZ-UHFFFAOYSA-K
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Description

Ferric chloride is an orange to brown-black solid. It is slightly soluble in water. It is noncombustible. When wet it is corrosive to aluminum and most metals. Pick up and remove spilled solid before adding water. It is used to treat sewage, industrial waste, to purify water, as an etching agent for engraving circuit boards, and in the manufacture of other chemicals.
Ferric chloride, solution appears as a colorless to light brown aqueous solution that has a faint hydrochloric acid odor. Highly corrosive to most metals and probably corrosive to tissue. Noncombustible. Used in sewage treatment and water purification.
Iron trichloride is an iron coordination entity. It has a role as a Lewis acid and an astringent.
See also: Ferric cation (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3FeH2O B105607 Ferric chloride hexahydrate CAS No. 10025-77-1

Properties

CAS No.

10025-77-1

Molecular Formula

Cl3FeH2O

Molecular Weight

180.21 g/mol

IUPAC Name

trichloroiron;hydrate

InChI

InChI=1S/3ClH.Fe.H2O/h3*1H;;1H2/q;;;+3;/p-3

InChI Key

VITRLXDSBBVNCZ-UHFFFAOYSA-K

SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Fe+3]

Canonical SMILES

O.Cl[Fe](Cl)Cl

boiling_point

599 °F at 760 mmHg (Decomposes) (NTP, 1992)
About 316 °C

Color/Form

Hexagonal red by transmitted light, green by reflected light;  sometimes appears brownish-black;  dark leaflets or plates.

density

2.8 at 68 °F (anhydrous solid) (USCG, 1999) - Denser than water;  will sink
2.90 at 25 °C
Density of 1.82;  very hygroscopic;  readily soluble in water, alcohol, acetone, ether /Hexahydrate/
2.9 g/cm³

melting_point

583 °F (NTP, 1992)
[ACGIH] approximately 300 °C
304 °C
Brownish-yellow or orange monoclinic crystals;  usually slight odor of HCl;  pH of 0.1 molar aqueous solution: 2.0;  mp: about 37 °C. /Hexahydrate/
37 °C

physical_description

Ferric chloride is an orange to brown-black solid. It is slightly soluble in water. It is noncombustible. When wet it is corrosive to aluminum and most metals. Pick up and remove spilled solid before adding water. It is used to treat sewage, industrial waste, to purify water, as an etching agent for engraving circuit boards, and in the manufacture of other chemicals.
Ferric chloride, solution appears as a colorless to light brown aqueous solution that has a faint hydrochloric acid odor. Highly corrosive to most metals and probably corrosive to tissue. Noncombustible. Used in sewage treatment and water purification.
Liquid;  Dry Powder;  Liquid, Other Solid;  Dry Powder, Liquid
Dark solid (red by transmitted light, green by reflected light) that sometimes appears brownish-black;  Highly hygroscopic and readily forms the hexahydrate;  Soluble in water;  [Merck Index] Greenish-black odorless solid;  [CHRIS]
BLACK-TO-BROWN HYGROSCOPIC CRYSTALS.

Related CAS

10025-77-1 (hexahydrate)
20074-52-6 (Parent)

solubility

5 to 10 mg/mL at 68 °F (NTP, 1992)
In cold water: 74.4 g/100 cc at 0 °C;  in hot water: 535.7 g/100 cc at 100 °C;  in acetone: 63 g/100 cc at 18 °C;  very sol in alc, ether, methanol.
Slightly sol in carbon disulfide, practically insol in ethyl acetate.
Sol in glycerol
430 g/kg solution at 0 °C;  480 g/kg solution at 20 °C;  743 g/kg solution at 40 °C
Readily soluble in liquids having donor properties, such as alcohols, ketones, ethers, nitriles, amines, and liquid sulfur dioxide, but only sparingly soluble in nonpolar solvents such as benzene and hexane.
Solubility in water, g/100ml at 20 °C: 92 (reaction)

Synonyms

Atofen;  Ferric Chloride Hexahydrate;  Ferric Trichloride Hexahydrate;  Iron Chloride (FeCl3.6H2O);  Iron Perchloride Hexahydrate;  Iron Trichloride Hexahydrate;  Iron(3+) Chloride Hexahydrate;  Iron Chloride (FeCl3) Hexahydrate

vapor_pressure

1 mmHg at 381 °F (NTP, 1992)
VP: 1 mm Hg at 194.0 °C
VP: 1 Pa at 118 °C;  100 Pa at 190 °C;  100 kPa at 319 °C
Vapor pressure at 20 °C: negligible

Origin of Product

United States

Preamble to Ferric Chloride Hexahydrate: a Foundational Review in Contemporary Chemical Science

Significance in Modern Chemical Research and Applications

Ferric chloride hexahydrate holds considerable significance across a spectrum of industrial and research domains. Its versatility is a key attribute, making it a fundamental component in numerous processes. scispectrum.in

In the realm of environmental engineering , it is extensively used as a coagulant and flocculant in water and wastewater treatment. ricanoglobal.comwaterandwastewater.comalliancechemical.com Its function is to destabilize and aggregate suspended particles, facilitating their removal and leading to clearer water with reduced turbidity. ricanoglobal.comalliancechemical.com This is crucial for purifying drinking water, treating industrial effluent, and managing sewage. vedantu.comnih.gov The compound is also effective in precipitating phosphates, which helps to mitigate eutrophication in water bodies. waterandwastewater.com

Within the electronics industry , a primary application is as an etchant in the manufacturing of printed circuit boards (PCBs). chemicalbook.comvedantu.com It effectively dissolves copper, a critical step in the creation of circuit patterns. alliancechemical.com

In organic synthesis , this compound serves as a Lewis acid catalyst in a variety of reactions. scispectrum.inresearchgate.net These include Friedel-Crafts alkylation and acylation, chlorination reactions, and polymerization reactions. scispectrum.in It has been shown to be an efficient catalyst for the Biginelli condensation, Michael additions, and esterification reactions. chemicalbook.com Its catalytic activity facilitates the creation of complex molecules essential for pharmaceuticals and dyes. scispectrum.in

Furthermore, it is utilized in the metallurgical industry as a chlorinating agent and for surface treatment of metals. chemicalbook.comalliancechemical.com In the dye industry , it acts as a mordant. chemicalbook.com The compound also finds use in the production of other iron salts and pigments. chemicalbook.comchembk.com

Overview of Key Academic Research Trajectories

Current academic research continues to explore and expand the applications of this compound, focusing on enhancing its efficiency and utility in various chemical processes.

A significant area of research is its role as a catalyst in novel organic reactions . Studies have demonstrated its effectiveness in catalyzing reactions such as the conjugate addition of 2,3-allenoates to synthesize polysubstituted β,γ-unsaturated alkenoates with high regio- and stereoselectivity. lookchem.com Research also focuses on its use in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones through the Biginelli reaction, offering improved yields and shorter reaction times compared to classical methods. researchgate.netorganic-chemistry.org The development of environmentally friendly synthetic methods using ferric chloride as an inexpensive and low-toxicity catalyst is a prominent trend. researchgate.net

Another key research trajectory is its application in materials science . For instance, it has been used in the synthesis of magnetic iron oxide nanoparticles (MIONs). researchgate.net Research has also investigated its effect on the properties of polymers, such as inducing phase transformations in polyvinylidene fluoride-co-hexafluoropropylene (P(VDF-HFP)) nanocomposites to enhance their dielectric properties for applications in flexible electronics and sensors. researchgate.net

In environmental science , research continues to optimize its use in water treatment. Studies investigate its efficacy in removing specific pollutants like arsenic oxyanions and heavy metals from water. researchgate.net The coagulation-flocculation process using this compound is being studied for the effective removal of reactive dyes from industrial wastewater. researchgate.net

Finally, detailed structural and spectroscopic studies remain an active area of investigation. Techniques like three-dimensional single-crystal X-ray diffraction have been used to determine its crystal structure, revealing an octahedral trans-[FeCl₂(OH₂)₄]⁺ complex ion. aip.orgaip.orgthomassci.com Spectroscopic studies, including EXAFS and FTIR, are employed to understand the speciation and structure of ferric chloride complexes in aqueous solutions and its interactions with other substances. researchgate.netd-nb.info

Advanced Methodologies for the Synthesis and Derivatization of Ferric Chloride Hexahydrate Based Compounds

Controlled Synthesis Routes for Iron-Containing Materials

The controlled synthesis of iron-containing materials from ferric chloride hexahydrate is fundamental to tailoring their properties for specific applications. Various techniques have been developed to control the size, shape, and crystallinity of the resulting materials.

Co-precipitation Techniques for Magnetic Iron Oxide Nanoparticles

Co-precipitation is a widely employed and relatively simple method for synthesizing magnetic iron oxide nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). uobaghdad.edu.iqijnnonline.net This technique involves the simultaneous precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions from an aqueous solution by adding a base. ijnnonline.netnih.gov this compound serves as the source of Fe³⁺ ions, while a ferrous salt, such as ferrous chloride tetrahydrate or ferrous sulfate (B86663) heptahydrate, provides the Fe²⁺ ions. ijnnonline.netnih.govd-nb.info

The key to controlling the properties of the resulting nanoparticles lies in carefully managing reaction parameters like temperature, pH, and the molar ratio of Fe²⁺ to Fe³⁺. uobaghdad.edu.iqd-nb.info For instance, the shape of Fe₃O₄ nanoparticles can be influenced by the choice of the precipitating agent, with ammonium (B1175870) hydroxide (B78521) favoring spherical particles and sodium hydroxide leading to cubic structures. d-nb.info To prevent agglomeration and control particle size, surfactants like polyethylene (B3416737) glycol (PEG) can be introduced during the synthesis. ijnnonline.net The process typically results in superparamagnetic nanoparticles, which have significant applications in various fields. ijnnonline.net

Table 1: Influence of Additives on Fe₃O₄ Nanoparticle Morphology

Additive Resulting Nanoparticle Shape
Ammonium Hydroxide Spherical d-nb.info
Sodium Hydroxide Cubic d-nb.info

Sonochemical and Solvothermal Syntheses of Nanomaterials

Sonochemical Synthesis: This method utilizes the energy of ultrasonic cavitation to induce chemical reactions. nih.govresearchgate.net The collapse of cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, facilitating the formation of nanoparticles. researchgate.net this compound can be used as a precursor in sonochemical synthesis to produce iron oxide nanoparticles. researchgate.netqnl.qa This technique offers a route to fabricating, functionalizing, and doping iron oxide nanoparticles efficiently. nih.gov For example, the sonochemical method has been used to synthesize ɑ-Fe₂O₃-xanthan gum nanocomposites. researchgate.net

Solvothermal Synthesis: This technique involves a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point, leading to high pressure. researchgate.netyoutube.com This method allows for precise control over the size, shape, and crystallinity of the resulting nanomaterials by adjusting parameters such as temperature, pressure, solvent type, and precursor concentration. researchgate.net this compound is a common iron precursor in solvothermal synthesis. qnl.qaresearchgate.net For instance, magnetite nanocrystal clusters have been produced via a one-pot solvothermal reaction using ferric chloride. nih.gov The process often involves the reduction of iron(III) chloride by a polyol solvent like ethylene (B1197577) glycol at elevated temperatures. nih.govgoogle.com

Table 2: Comparison of Nanoparticle Synthesis Methods

Method Key Principle Precursor Example Resulting Nanoparticle Examples
Co-precipitation Simultaneous precipitation of ions ijnnonline.net This compound & Ferrous sulfate heptahydrate d-nb.info Spherical or cubic Fe₃O₄ d-nb.info
Sonochemical Ultrasonic cavitation researchgate.net This compound researchgate.net ɑ-Fe₂O₃-xanthan gum nanocomposite researchgate.net
Solvothermal High temperature and pressure in a sealed vessel researchgate.net This compound qnl.qa Magnetite nanocrystal clusters nih.gov

Mechanochemical Approaches for Nanoparticle Formation (Neat Grinding and Liquid-Assisted Grinding)

Mechanochemistry involves using mechanical energy, typically through grinding or milling, to induce chemical reactions. researchgate.net This solvent-free or low-solvent approach aligns with the principles of green chemistry. researchgate.net

Neat Grinding: In this method, reactants are ground together in a ball mill without any added solvent. researchgate.net The mechanical force initiates the chemical transformation. For example, iron oxide nanoparticles can be synthesized by grinding this compound with a base like sodium carbonate. researchgate.net

Liquid-Assisted Grinding (LAG): This technique involves adding a small, catalytic amount of liquid to the solid reactants during milling. bham.ac.uk The liquid can facilitate the reaction and influence the final product's properties. In the synthesis of iron oxide nanoparticles, using a plant extract as the liquid assistant instead of a chemical base has been shown to produce ultrasmall nanoparticles with different morphologies depending on the grinding method. researchgate.net The use of hydrous metal salts like this compound is considered "soft mechanochemistry" and is beneficial as the hydrate (B1144303) water can assist the reaction. rsc.org

Precipitation Methods for Hematite (B75146) (α-Fe₂O₃) Catalysts

Precipitation is a common and effective method for preparing hematite (α-Fe₂O₃) catalysts using this compound as the precursor. nih.govresearchgate.net The process involves dissolving the iron salt in water and then adding a precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to induce the formation of iron oxide-hydroxide precipitates. nih.govresearchgate.net These precipitates are then calcined at elevated temperatures to yield crystalline hematite nanoparticles. nih.gov

The properties of the final hematite catalyst, including particle size, morphology, and surface area, are strongly influenced by the synthesis conditions. researchgate.net Factors such as the type of precipitating agent, the pH of the solution, and the calcination temperature play crucial roles. nih.govresearchgate.net For instance, using NaOH as the precipitating agent tends to form goethite as an intermediate, while NH₄OH leads to the formation of protohematite, resulting in a larger surface area. nih.gov

Laboratory and Industrial Scale Preparation from Anhydrous Ferric Chloride

This compound can be prepared on both laboratory and industrial scales by dissolving anhydrous ferric chloride (FeCl₃) in water. chemicalbook.comguidechem.comgoogle.com The process typically involves adding anhydrous ferric chloride to water, often with the addition of hydrochloric acid to prevent the formation of iron oxychloride. chemicalbook.comgoogle.com The resulting solution is then filtered and concentrated. chemicalbook.com

On an industrial scale, the concentration of the ferric chloride solution is carefully controlled. guidechem.com The solution can be concentrated to about 50% and then cooled and stirred to produce sandy this compound crystals. guidechem.com Alternatively, concentrating the solution to approximately 60% FeCl₃ and allowing it to cool and crystallize will form solid blocks that can be broken into smaller pieces. guidechem.com To obtain a purer product, the ferric chloride can be extracted from an aqueous solution using an organic solvent like methyl isobutyl ketone or diethyl ether, and then back-extracted into water. guidechem.com

Precursor Role in Advanced Materials Science

This compound's utility extends beyond the synthesis of simple iron oxides. It serves as a critical precursor for a variety of advanced materials with applications in catalysis, sensing, and nanotechnology.

This compound is a key starting material for synthesizing various catalysts. It can be used to create iron-based catalysts for a range of organic reactions. alfachemic.com For example, it has been employed in the synthesis of heteroatom-doped Fe/N/C electrocatalysts for the oxygen reduction reaction. nih.gov It also serves as a precursor for catalysts used in environmental applications, such as the degradation of pollutants in wastewater. nanorh.combohrium.com

Furthermore, this compound is a common iron source for the synthesis of Metal-Organic Frameworks (MOFs). nih.govsci-hub.se MOFs are porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. Iron-based MOFs, such as MIL-88B(Fe), have been synthesized using this compound as the metal precursor and have shown promise in applications like dye adsorption. sci-hub.semdpi.com

The compound is also utilized in the creation of magnetic nanoparticles for biomedical applications, such as magnetic resonance imaging (MRI) contrast agents and drug delivery systems. nanorh.com Additionally, nanoparticles derived from this compound can be used in the development of chemical sensors for detecting gases, pH changes, and pollutants. nanorh.com

Synthesis of Iron Oxide Nanomaterials and Polymorphs

This compound is a key iron source for the synthesis of various iron oxide nanomaterials, including different polymorphs of iron(III) oxide (Fe₂O₃) and other iron oxides like magnetite (Fe₃O₄) and iron(II) oxide (FeO). The synthesis method employed significantly influences the resulting nanoparticle's size, shape, and crystalline phase.

Common methods for synthesizing iron oxide nanoparticles from this compound include co-precipitation, hydrothermal synthesis, and solvothermal methods. rsc.orgnih.gov In the co-precipitation method, this compound is often used in combination with a ferrous salt, such as ferrous chloride tetrahydrate (FeCl₂·4H₂O), in a specific molar ratio (typically 2:1 for Fe³⁺:Fe²⁺) to produce magnetite (Fe₃O₄) nanoparticles upon the addition of a base like ammonium hydroxide. asianpubs.orgchemicalbook.com This method is valued for its simplicity and high yield. mdpi.com The green synthesis of iron oxide nanoparticles has also been explored, utilizing plant extracts like Egeria densa as a reducing and capping agent with this compound as the iron precursor. rsc.org

Hydrothermal methods involve the reaction of this compound in an aqueous solution under high temperature and pressure. This technique allows for the synthesis of nanocrystalline FeO nanoparticles with a rhombohedral structure. researchgate.net By adjusting parameters such as the annealing temperature, the properties of the resulting nanoparticles can be tuned. For instance, increasing the annealing temperature has been shown to increase the peak intensity in XRD analysis, indicating enhanced crystallinity. researchgate.net

The synthesis of different polymorphs of iron(III) oxide, such as hematite (α-Fe₂O₃) and maghemite (γ-Fe₂O₃), can be achieved by controlling the synthesis conditions. For example, a facile hydrothermal reaction of this compound and sodium hydroxide at 160°C can produce quasi-cubic α-Fe₂O₃ particles. researchgate.net The transformation between different polymorphs, like the transition from maghemite to hematite, can be induced by annealing at specific temperatures. mdpi.com Mechanochemical methods, which involve milling this compound with a base, have also been employed to produce the hematite (α-Fe₂O₃) polymorph. wikipedia.org

An innovative and environmentally friendly approach for synthesizing ferrihydrite nanoparticles involves an ion exchange process at room temperature between an anion exchange resin and an aqueous solution of iron(III) chloride. acs.org This method avoids the need for other reagents and allows for the production of nano-sized iron(III) oxide particles.

Table 1: Synthesis of Iron Oxide Nanomaterials from this compound

NanomaterialSynthesis MethodOther Key ReagentsKey Findings
FeOHydrothermalAqueous ammoniaFormation of spherical nanoparticles with a rhombohedral structure. researchgate.net
Fe₃O₄Co-precipitationFerrous chloride tetrahydrate, Ammonium hydroxideProduction of superparamagnetic iron oxide nanoparticles (SPIONs). asianpubs.org
α-Fe₂O₃HydrothermalSodium hydroxideFacile synthesis of size-controllable quasi-cubic nanocrystals. researchgate.net
γ-Fe₂O₃ to α-Fe₂O₃Co-precipitation and AnnealingAmmonia solutionPhase transition from maghemite to hematite observed between 100°C and 300°C. mdpi.com
FerrihydriteIon ExchangeAnion exchange resinEco-friendly synthesis of ferrihydrite nanoparticles at room temperature. acs.org

Development of Functionalized Nanoparticles and Polymer Composites

The surface of iron oxide nanoparticles synthesized from this compound can be functionalized to enhance their stability, dispersibility, and to introduce specific functionalities for targeted applications. This functionalization is often achieved by coating the nanoparticles with organic or inorganic layers.

One common approach is the silica (B1680970) coating of iron oxide nanoparticles to create a core-shell structure. This can be achieved using precursors like vinyltrimethoxysilane (B1682223) (VTMS). asianpubs.org The silica shell not only prevents agglomeration but also provides a surface that can be further modified. For instance, EDTA-functionalized Fe₃O₄ nanoparticles have been synthesized by a co-precipitation method, where the addition of EDTA was found to influence the nucleation and growth of the nanoparticles, leading to smaller sizes. chemicalbook.com

Polymer composites incorporating iron oxide nanoparticles are another significant area of development. These composites combine the magnetic properties of the nanoparticles with the processability and functionality of the polymer matrix. For example, chitosan-coated iron oxide nanoparticles have been formed using a thermosolvo method where this compound, anhydrous sodium acetate, and chitosan (B1678972) are reacted in ethylene glycol. rsc.org

In situ polymerization is a powerful technique to create polymer composites. This has been demonstrated in the formation of polypyrrole (PPy) composites. This compound can act as an oxidant to initiate the polymerization of pyrrole (B145914) monomers on the surface of substrates like fiberglass, leading to piezoresistive sensors. google.commdpi.com Similarly, poly(aniline-co-pyrrole) based nanocomposites have been prepared with functionalized iron oxide nanoparticles. researchgate.net

Iron-based metal-organic frameworks (MOFs) can also be composited with polymers. For instance, MIL-101(Fe), synthesized from this compound and terephthalic acid, has been incorporated into polycaprolactone (B3415563) (PCL) membranes to create hybrid composites for the controlled release of herbicides. rsc.org

Table 2: Functionalized Nanoparticles and Polymer Composites from this compound

Functional MaterialNanoparticle CoreFunctionalization Agent/PolymerSynthesis MethodApplication/Key Feature
Silica-coated SPIONsFe₃O₄Vinyltrimethoxysilane (VTMS)Co-precipitation followed by silica coatingEnhanced stability and surface for further functionalization. asianpubs.org
EDTA-functionalized Fe₃O₄Fe₃O₄EDTACo-precipitationSmaller nanoparticle size due to favored nucleation. chemicalbook.com
Chitosan-coated Iron OxideIron OxideChitosanThermosolvo methodFunctionalized magnetic particles for biological applications. rsc.org
PPy/Fiberglass Composite-Polypyrrole (PPy)In situ polymerization with FeCl₃ as oxidantPiezoresistive sensors. google.com
MIL-101(Fe)/PCL CompositeMIL-101(Fe)Polycaprolactone (PCL)Solvothermal synthesis of MOF followed by composite formationControlled release of herbicides. rsc.org

Precursors for Catalytic and Electrode Materials (e.g., Fe-N-C, FeOCl@PPy, Am-Fe-Bi/NF, Fe₃O₄@nanocellulose/TiCl)

This compound is a crucial precursor for the fabrication of advanced catalytic and electrode materials due to its role in introducing iron, which is often a key active component.

Fe-N-C Catalysts: Iron-Nitrogen-Carbon (Fe-N-C) materials are promising non-precious metal catalysts for the oxygen reduction reaction (ORR) in fuel cells. In the synthesis of these catalysts, this compound serves as the iron precursor. The synthesis typically involves mixing the ferric chloride with a nitrogen-rich polymer and a carbon support, followed by pyrolysis at high temperatures. The resulting material contains Fe-Nₓ active sites that are critical for the catalytic activity. Different iron precursors, including ferric chloride, can influence the final properties and performance of the Fe-N-C electrocatalysts.

FeOCl@PPy Cathode Materials: Ferric chloride can be used as an oxidant to prepare iron oxychloride@polypyrrole (FeOCl@PPy) core-shell nanocomposites. These materials have shown potential as cathode materials for lithium-ion batteries, exhibiting good cycling stability.

Am-Fe-Bi/NF Electrodes: this compound is used in the synthesis of amorphous multifunctional electrodes. For example, amorphous Co-Fe-Bi nanosheets have been grafted onto NiCo₂O₄ nanowires on nickel foam (NF) to create a 3D core-shell nanohybrid (Co-Fe-Bi/NiCo₂O₄/NF). rsc.org In this synthesis, this compound is one of the metal precursors. These materials are being explored for their electrocatalytic properties.

Fe₃O₄@nanocellulose/TiCl: This is a magnetically recoverable nanocatalyst. Its synthesis involves the in-situ co-precipitation of Fe³⁺ and Fe²⁺ ions from ferric and ferrous salts in an aqueous solution of nano-cellulose to form Fe₃O₄@nano-cellulose. researchgate.net This is then treated with titanium tetrachloride to yield Fe₃O₄@nanocellulose/TiCl. researchgate.net This catalyst has been found to be active in various organic synthesis reactions. researchgate.net

Synthesis of Intermetallics and Au/Fe Nanoparticles

This compound also serves as a precursor for the synthesis of intermetallic and bimetallic nanoparticles, which exhibit unique properties arising from the synergistic effects between the different metallic elements.

Intermetallics: The vapor-phase co-reduction of ferric chloride with other metal halides using hydrogen can produce finely divided intermetallics. These materials have applications as structural materials or as compounds with useful thermoelectric, magnetic, and oxidation-resistance properties. Specific examples of intermetallic nanoparticles synthesized using this compound as a precursor include:

Fe-Ni nanoparticles: These can be synthesized by the reduction of a mixture of this compound and nickel nitrate. rsc.org

Fe-Cu nanoparticles: Bimetallic Fe/Cu nanoparticles have been prepared through the reduction of this compound, with varying copper loading ratios. researchgate.net

Rh-Fe nanoparticles: These intermetallic catalysts can be synthesized by the impregnation of a support with an aqueous solution containing rhodium trichloride (B1173362) hydrate and a hydrochloric acid solution of this compound, followed by high-temperature reduction. rsc.org

Au/Fe Nanoparticles: The combination of gold (Au) and iron oxide (Fe₃O₄) into composite nanoparticles has attracted interest for applications in dual-modality imaging (MRI/CT). In the synthesis of Fe₃O₄@Au nanoparticles, this compound is used as the iron precursor to first synthesize the Fe₃O₄ core, which is then coated with a shell of gold. The synthesis often involves a co-precipitation step for the iron oxide core, followed by the reduction of a gold precursor onto the surface of the Fe₃O₄ nanoparticles.

Table 3: Synthesis of Intermetallics and Bimetallic Nanoparticles from this compound

MaterialSynthesis MethodOther Metal PrecursorKey Features/Applications
Fe-Ni NanoparticlesChemical ReductionNickel nitrateBimetallic nanoparticles with catalytic properties. rsc.org
Fe-Cu NanoparticlesChemical Reduction-Bimetallic nanoparticles with varying Cu loading. researchgate.net
Rh-Fe NanoparticlesImpregnation and ReductionRhodium trichloride hydrateIntermetallic catalysts. rsc.org
Fe₃O₄@Au NanoparticlesCo-precipitation and ReductionGold precursorDual-modality contrast agent for MRI/CT imaging.

Elucidation of Coordination Chemistry and Aqueous Speciation of this compound

This compound (FeCl₃·6H₂O) is an inorganic compound that plays a significant role in various industrial and environmental processes, primarily due to its behavior in aqueous solutions. chemicalbook.com Understanding its coordination chemistry and the diverse range of species it forms in water is crucial for optimizing its applications.

Elucidation of Coordination Chemistry and Aqueous Speciation of Ferric Chloride Hexahydrate

Aqueous Solution Chemistry and Hydration Shell Dynamics

When dissolved in water, ferric chloride hexahydrate initiates a complex series of interactions involving ion pairing, hydration, hydrolysis, and polymerization. rsc.orgosti.gov The resulting solution is a dynamic and heterogeneous mixture of various iron(III) species. osti.gov

Water-Mediated Ion Pairing and Hydration Shell Structures

In aqueous solutions of ferric chloride, the interaction between the ferric ions (Fe³⁺) and chloride ions (Cl⁻) is significantly mediated by water molecules. This leads to the formation of solvent-shared and solvent-separated ion pairs. rsc.org The nature of these ion pairs and the structure of the surrounding water molecules' hydration shells are influenced by both the cation and the anion. acs.org Studies using Raman spectroscopy have revealed that the hydrogen bonding network in ferric chloride solutions is more comparable to that of hydrochloric acid solutions. rsc.orgosti.gov This suggests that coordination between the ferric ion and chloride ions plays a significant role in shaping the hydration spectra. rsc.orgresearchgate.net The interaction between the Fe³⁺ cation and water molecules within the chloro complex is strong, while the effect of Cl⁻ ions on this Fe³⁺–water interaction is comparatively weaker. acs.org

Hydrolysis, Complexation, and Polymerization of Ferric Ions in Solution

The high charge density of the Fe³⁺ ion leads to a strong tendency to hydrolyze in water. rsc.org This process involves the formation of various low-molecular-weight complexes, such as mono- and dimeric species. queensu.ca The hydrolysis of ferric ions is a complex, time-dependent process that can be described in steps: primary hydrolysis, formation and aging of polynuclear polymers, and eventually, precipitation of ferric hydroxides or oxides. queensu.ca The polymerization of ferric ion complexes is promoted by factors like an external electrostatic field, which enhances the interaction between Fe³⁺ and water molecules. rsc.org This polymerization leads to the formation of species like Fen(OH)m(H2O)x(3n-m)+ or FenOm(OH)x(3n-2m-x)+. queensu.ca

Equilibrium and Dynamics of Aqua-Chloro and Hydroxide (B78521) Species

In aqueous solutions, ferric chloride exists in equilibrium with a variety of aqua-chloro and hydroxide species. The relative abundance of these species is highly dependent on factors such as concentration and pH. rsc.orgosti.gov In dilute acidic solutions, the dominant species are the hydrated iron(III) ion, [Fe(H₂O)₆]³⁺, and chloride ions. researchgate.net However, as the concentration of ferric chloride or the availability of chloride ions increases, chloro-complexes become more prevalent. researchgate.net

The primary species formed through hydrolysis include [Fe(OH)]²⁺, [Fe(OH)₂]⁺, and the dimeric species [Fe₂(OH)₂]⁴⁺. rsc.orgqueensu.ca Concurrently, the complexation with chloride ions leads to the formation of species such as [FeCl]²⁺ and [FeCl₂]⁺. rsc.orgosti.gov In more concentrated solutions, higher-order chloro-complexes like [Fe(H₂O)₄Cl₂]⁺ can become the most abundant species. rsc.org The equilibrium between these various species is dynamic, with ligands rapidly associating and dissociating from the kinetically labile iron(III) center. wikipedia.org

Species NameChemical Formula
Hexaaquairon(III) ion[Fe(H₂O)₆]³⁺
Dichlorotetraaquairon(III) ion[Fe(H₂O)₄Cl₂]⁺
Monochloroiron(III) ion[FeCl]²⁺
Dichloroiron(III) ion[FeCl₂]⁺
Dihydroxyiron(III) ion[Fe(OH)₂]⁺
Di-μ-hydroxo-bis(tetraaquairon(III)) ion[Fe₂(OH)₂]⁴⁺

Structural Elucidation of Iron(III) Aqua-Chloro Complexes

The structural arrangement of ligands around the central iron(III) ion in its various hydrated and complexed forms is key to understanding its chemical behavior.

Crystalline Structures of Hydrates and Related Complexes

X-ray crystallography has been instrumental in determining the solid-state structures of ferric chloride hydrates. The hexahydrate form, FeCl₃·6H₂O, is composed of octahedral trans-[Fe(H₂O)₄Cl₂]⁺ cations and chloride anions, with additional water molecules present as water of crystallization. wikipedia.orgd-nb.info In this complex, the Fe-Cl bond distance is approximately 2.296 Å and the Fe-O bond distance is about 2.070 Å. d-nb.info The trans-[Fe(H₂O)₄Cl₂]⁺ octahedral geometry is a recurring structural motif and is also found in other related complexes. d-nb.infonih.gov It is the dominating species in concentrated aqueous solutions as well. researchgate.netnih.gov Other hydrates of ferric chloride also exist, exhibiting different stereochemistries, such as cis-[FeCl₂(H₂O)₄]⁺, and variations in the anionic species present. wikipedia.org

Compound/ComplexStructural FormulaKey Structural Feature
This compound[trans-FeCl₂(H₂O)₄]Cl·2H₂OOctahedral trans-[Fe(H₂O)₄Cl₂]⁺ cation
Ferric chloride dihydrate[trans-FeCl₂(H₂O)₄][FeCl₄]Contains both octahedral and tetrahedral iron complexes
Ferric chloride disesquihydrate[cis-FeCl₂(H₂O)₄][FeCl₄]·H₂OOctahedral cis-[Fe(H₂O)₄Cl₂]⁺ cation

Influence of Ligand Environment on Coordination Geometries (Octahedral and Tetrahedral)

The coordination geometry of iron(III) in complexes derived from this compound is profoundly influenced by the surrounding ligand environment. While iron(III) chloride hexahydrate itself features an octahedral trans-[FeCl₂(H₂O)₄]⁺ cation, the introduction of different ligands can readily shift the equilibrium towards other coordination geometries, most notably tetrahedral.

In aqueous solutions, the primary species are octahedral, including the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, and various aquachloro complexes like [FeCl(H₂O)₅]²⁺ and [FeCl₂(H₂O)₄]⁺. The predominance of octahedral coordination in these cases is attributed to the strong coordinating ability of water molecules. However, in the presence of high concentrations of chloride ions, the tetrahedral tetrachloroferrate(III) anion, [FeCl₄]⁻, becomes a significant species. This shift is driven by the replacement of water ligands with chloride ions, which are bulkier and favor a lower coordination number to minimize steric hindrance.

The nature of the donor atom in the ligand also plays a critical role. Iron(III) exhibits a distinct preference for O-donor ligands over N-donor ligands. This preference is a key factor in its coordination chemistry, setting it apart from other 3d transition metals like manganese(II), cobalt(II), and nickel(II). For instance, reactions with ligands containing both oxygen and nitrogen donor atoms often result in coordination through the oxygen atom.

The interplay between steric factors and ligand donor strength dictates the final coordination geometry. Bulky ligands, even those with a strong affinity for iron(III), may favor a tetrahedral arrangement due to spatial constraints. Conversely, smaller, strongly coordinating ligands will typically lead to the formation of stable octahedral complexes.

The following table summarizes the influence of different ligand environments on the coordination geometry of iron(III) complexes derived from ferric chloride.

Ligand EnvironmentDominant Coordination GeometryKey Influencing FactorsExample Species
Dilute Aqueous SolutionOctahedralStrong coordination of water molecules[Fe(H₂O)₆]³⁺, [FeCl(H₂O)₅]²⁺
Concentrated Chloride SolutionTetrahedralHigh concentration of chloride ions favoring lower coordination number[FeCl₄]⁻
O-donor LigandsOctahedralStrong preference of Fe(III) for oxygen donors[Fe(C₂O₄)₃]³⁻
Bulky LigandsTetrahedralSteric hindrance between ligands(Et₄N)[FeCl₄]

Steric Effects and Trans-Influence of Chloride Ligands in the Coordination Sphere

Beyond simple steric crowding, the chloride ligand also exhibits a notable trans-influence. The trans-influence is the effect of a coordinated ligand on the length of the bond trans to it. In octahedral complexes, a ligand with a strong trans-influence will weaken the bond of the ligand positioned opposite to it. Studies have shown that the chloride ligand has a greater trans-influence than a water molecule. This means that in a complex like trans-[FeCl₂(H₂O)₄]⁺, the Fe-O bonds of the water molecules trans to the chloride ligands are expected to be longer and weaker than the Fe-O bonds of the water molecules that are cis to the chlorides.

This electronic effect, coupled with the steric demands of the chloride ligands, plays a crucial role in the reactivity and substitution chemistry of these complexes. For instance, the labilization of the ligands trans to the chlorides can facilitate their substitution by other incoming ligands. The combination of steric bulk and trans-influence makes the chloride ligand a significant factor in determining the coordination chemistry of iron(III).

Distinctive Features of Iron(III) Coordination (e.g., Preference for O-donor ligands, Self-Ionized Complexes like [FeL₄Cl₂]⁺[FeCl₄]⁻)

The coordination chemistry of iron(III) chloride is marked by several distinctive features that set it apart from other 3d metal halides. A primary characteristic is its pronounced preference for O-donor ligands. This affinity for oxygen-containing ligands is a recurring theme in its coordination chemistry and is evident in its interaction with various organic and inorganic molecules.

Another remarkable feature is the formation of self-ionized complexes, particularly with certain ligands. A classic example is the formation of complexes with the general formula [FeL₄Cl₂]⁺[FeCl₄]⁻. In these instances, the iron(III) center disproportionates its coordination environment, forming both a cationic octahedral species, [FeL₄Cl₂]⁺, and a tetrahedral anionic species

Advanced Spectroscopic and Analytical Characterization Modalities for Ferric Chloride Hexahydrate Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy serves as a powerful tool for probing the molecular-level interactions and structural dynamics within ferric chloride hexahydrate systems.

Raman Spectroscopy for Hydration Shell Analysis and Ion Pairing Signatures

The study of hydrated ferric ions, Fe(III), is complicated by factors such as complexation with anions and the hydrolysis of water molecules, leading to diverse and heterogeneous solutions. rsc.orgresearchgate.netosti.gov Polarized Raman spectroscopy has emerged as a crucial technique for navigating this complexity, offering a microscopic understanding of the hydration of ferric ions and water-mediated ion pairing. rsc.orgresearchgate.netosti.gov

In the solid state, the crystal structure of this compound is characterized by trans-[Fe(H₂O)₄Cl₂]⁺ octahedral complexes. rsc.org When dissolved in water, the interactions between the ferric ions, chloride ions, and surrounding water molecules become paramount. Raman spectroscopy allows for the detailed analysis of the hydration shell, which is the immediate vicinity of an ion where water molecules are structurally affected. Advanced analytical methods, such as multivariate curve resolution-alternating least squares (MCR-ALS), are used to extract the perturbed water spectra (PWS), which show the spectral response uniquely attributable to the hydration of ferric species. rsc.orgresearchgate.netosti.gov

Research has shown that the nature of the anion significantly governs the hydration structure and symmetry in Fe(III) solutions. rsc.orgresearchgate.net The hydrogen bonding network in ferric chloride solutions, for instance, is more akin to that in hydrochloric acid solutions. researchgate.netosti.gov Raman studies can distinguish between different forms of ion association:

Contact Ion Pairs: Direct interaction between the cation and anion. rsc.org

Solvent-Shared Ion Pairs: Anion and cation are separated by a single water molecule in the first hydration shell. rsc.org

Solvent-Separated Ion Pairs: Anion and cation are separated by more than one water molecule.

An increase in the intensity of the Raman band around 3600 cm⁻¹ is indicative of a higher concentration of weakly hydrogen-bonded water molecules, suggesting an increased presence of solvent-shared and solvent-separated ion pairs. rsc.org This technique provides quantitative insights into the vibrational response of water molecules involved in these different pairing configurations. mdpi.com

Table 1: Ion Pairing Phenomena in Aqueous Ferric Chloride Solutions Revealed by Raman Spectroscopy

Ion Pairing Type Description Raman Spectral Signature
Contact Ion Pair Direct association of Fe³⁺ and Cl⁻ ions. Perturbations in low-frequency vibrational modes.
Solvent-Shared Ion Pair Fe³⁺ and Cl⁻ ions are separated by one water molecule. Specific changes in the OH-stretching region of water.

| Solvent-Separated Ion Pair | Fe³⁺ and Cl⁻ ions are separated by two or more water molecules. | Increased intensity in the ~3600 cm⁻¹ band, indicating weakly hydrogen-bonded water. rsc.org |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Modifications and Phase Transformations

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying chemical bonding, surface functional groups, and structural changes in materials involving this compound. rsc.orgresearchgate.net Reference FTIR spectra of pure this compound exhibit characteristic absorption bands related to its coordinated water molecules and Fe-O bonding, most notably a broad band in the 3400-3300 cm⁻¹ region. researchgate.net

FTIR is particularly effective in monitoring structural modifications and phase transformations when this compound is incorporated into other materials, such as polymer composites. For example, in studies involving poly(vinylidene fluoride-co-hexafluoropropylene) [P(VDF-HFP)] nanocomposites, the addition of this compound was shown to induce a significant α-to-β phase transformation. researchgate.net This change, indicating the formation of the polar β-phase, is readily identified by the appearance of characteristic vibrational bands in the FTIR spectrum. researchgate.net These findings underscore the utility of FTIR in elucidating the structural influence of this compound as a filler or additive. researchgate.netresearchgate.net

Table 2: Key FTIR Absorption Bands for this compound Systems

Wavenumber (cm⁻¹) Vibrational Mode Assignment Significance
3400 - 3300 O-H stretching of coordinated water molecules Confirms the hydrated nature of the compound. researchgate.net
~1630 H-O-H bending of coordinated water molecules Characteristic of water of hydration.

| Low-frequency region | Fe-O stretching | Provides information on the coordination environment of the iron center. researchgate.net |

X-ray Based Characterization

X-ray techniques are indispensable for determining the crystalline structure, phase composition, and local atomic environment of this compound in both solid and aqueous states.

X-ray Diffraction (XRD) for Crystallinity, Phase Composition, and Crystal Structure Determination

X-ray diffraction (XRD) is a fundamental technique for the analysis of crystalline materials, providing definitive information on phase composition, crystallinity, and crystal structure. forcetechnology.comanton-paar.com Each crystalline material produces a unique diffraction pattern, which acts as a fingerprint for identification. forcetechnology.com

In the context of this compound, XRD is used to verify the crystal structure of the pure compound and to analyze its effects within composite materials. For instance, when incorporated into P(VDF-HFP) polymers, XRD analysis corroborated FTIR findings by revealing a marked increase in both crystallinity and the fraction of the β-phase. researchgate.net Furthermore, XRD is essential in characterizing the products of synthesis reactions where this compound is used as a precursor, such as in the formation of iron oxide nanoparticles. bohrium.com These analyses can confirm the formation of the desired crystalline phase (e.g., magnetite or hematite), assess its purity, and estimate the average crystallite size from the peak broadening. bohrium.com In studies of aqueous solutions, XRD data can be analyzed using methods like the Reverse Monte Carlo method to generate three-dimensional models of the local structure. researchgate.net

Table 3: Crystallographic Information from XRD Analysis

Parameter Information Provided Application Example
Peak Position (2θ) Crystal lattice spacings (d-spacing) Identification of crystalline phases (e.g., magnetite vs. hematite). forcetechnology.combohrium.com
Peak Intensity Relative abundance of phases Quantification of phase composition in a mixture. researchgate.netforcetechnology.com
Peak Broadening Crystallite size and lattice strain Estimation of nanoparticle size in synthesized materials. bohrium.com

X-ray Absorption Spectroscopy (XAS, EXAFS) for Aqueous Dimer Structure Elucidation

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. mdpi.comiaea.org It is divided into two regimes: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the valence state and coordination symmetry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields precise information on bond distances, coordination numbers, and the identity of neighboring atoms. mdpi.comnih.govkyoto-u.ac.jp

EXAFS has been instrumental in clarifying the structure of ferric species in aqueous chloride solutions. nih.gov These studies have shown that the speciation is highly dependent on concentration, with various aquachloro iron(III) complexes coexisting in solution. nih.gov For example, EXAFS analysis can distinguish between species like [FeCl(H₂O)₅]²⁺ and [FeCl₂(H₂O)₄]⁺ by accurately measuring the Fe-O and Fe-Cl bond lengths and coordination numbers. mdpi.comnih.gov

Crucially, in situ XAS studies have provided direct evidence for the hydrolysis and polymerization of Fe(III) in solution. These experiments have identified the formation of edge-sharing Fe(III) polymers and a μ-oxo bridged ferric dimer as an intermediate species during hydrolysis in ferric chloride solutions. researchgate.net This dimer is characterized by an Fe-Fe distance of approximately 3.6 Å and short Fe-O bonds of about 1.80 Å, structural details that are uniquely accessible through EXAFS analysis. researchgate.net

Table 4: Structural Parameters of Aqueous Ferric Chloride Species Determined by EXAFS

Species Fe-O Distance (Å) Fe-Cl Distance (Å) Fe-Fe Distance (Å) Coordination Number (O/Cl) Source
[FeCl(H₂O)₅]²⁺ 2.095 (±0.005) 2.33 (±0.02) N/A 5 O, 1 Cl mdpi.com
trans-[FeCl₂(H₂O)₄]⁺ ~2.08 ~2.36 N/A 4 O, 2 Cl nih.gov

| μ-oxo Dimer | ~1.80 (short), ~2.08 (long) | N/A | ~3.6 | - | researchgate.net |

Microscopic and Surface Characterization Techniques

Microscopy techniques are vital for visualizing the morphology, topography, and elemental composition of materials related to this compound, particularly in the context of nanomaterials and composites.

Scanning Electron Microscopy (SEM): SEM is widely used to examine the surface morphology and microstructure of materials. bohrium.comresearchgate.net In studies of polymer composites, SEM imaging has revealed changes in porosity and surface heterogeneity resulting from the inclusion of this compound. researchgate.net For synthesized nanoparticles, SEM shows their shape, size distribution, and state of agglomeration. bohrium.com

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, providing detailed information about the size, shape, and internal structure of nanoparticles. science.govmdpi.com Studies on gold nanoparticles formed by laser ablation in ferric chloride solutions used TEM to observe particle morphology and aggregation. science.gov

Atomic Force Microscopy (AFM): AFM is used to map surface topography at the nanoscale. It can quantitatively measure parameters like surface roughness, which has been shown to increase with the content of this compound in certain polymer films. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDS/EDX): Often integrated with SEM, EDS provides elemental analysis of a sample. bohrium.comresearchgate.net This technique confirms the presence and distribution of iron and other constituent elements in the characterized material. bohrium.com

Table 5: Microscopic and Surface Analysis Techniques for Ferric Chloride Systems

Technique Type of Information Obtained Relevance to Ferric Chloride Systems
SEM Surface morphology, topography, particle shape Visualizing porosity in composites and agglomeration of nanoparticles. researchgate.netbohrium.com
TEM Particle size, shape, internal structure High-resolution imaging of nanoparticles synthesized using FeCl₃·6H₂O. science.govmdpi.com
AFM 3D surface topography, roughness Quantifying changes in surface roughness of films containing FeCl₃·6H₂O. researchgate.net

| EDS/EDX | Elemental composition and mapping | Confirming the presence and distribution of iron in synthesized materials. bohrium.comresearchgate.net |

Scanning Electron Microscopy (SEM) for Morphology, Porosity, and Surface Heterogeneity

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography, porosity, and heterogeneity of materials derived from this compound. nih.gov Research findings indicate that the addition of this compound to various matrices significantly influences their morphology.

For instance, in the fabrication of polyacrylonitrile (B21495) (PAN) composite nanofibers, the inclusion of ferric chloride (FeCl₃) led to a decrease in the diameter of the nanofibers. researchgate.net This effect is largely attributed to the increased electrical conductivity of the polymer solution. researchgate.net In another study involving poly(vinylidene fluoride-co-hexafluoropropylene) [P(VDF-HFP)] nanocomposites, SEM analysis revealed that incorporating this compound systematically increased the material's porosity. researchgate.net The porosity escalated from 0.72% in the pure polymer to 27.5% in the composite containing 4 wt% of the iron salt, a change accompanied by an increase in pore size and surface heterogeneity. researchgate.net

When this compound is used as a precursor for synthesizing iron oxide nanoparticles (IONs), SEM images typically show that the resulting particles are mostly spherical, though they often exhibit some degree of agglomeration. ijcrt.orgresearchgate.net The morphology of these nanoparticles can be further tailored by post-synthesis treatments, such as annealing. Studies have shown that increasing the annealing temperature can lead to the formation of sphere-like particle clusters. scispace.com

Table 1: SEM-Based Morphological Analysis of Materials Incorporating this compound

Material SystemPrecursor/AdditiveKey SEM FindingsReference(s)
PAN Composite NanofibersFerric Chloride (FeCl₃)Decreased nanofiber diameter. researchgate.net
P(VDF-HFP) NanocompositesThis compoundIncreased porosity (up to 27.5%), pore size, and surface heterogeneity. researchgate.net
Iron Oxide NanoparticlesThis compoundSpherical morphology with some agglomeration. ijcrt.orgresearchgate.net
Annealed Iron OxideThis compoundSphere-like particles with cluster formation increasing with temperature. scispace.com

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size Distribution

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, making it indispensable for determining the precise morphology and size distribution of nanoparticles synthesized from this compound. scispace.comresearchgate.netmdpi.com

Various synthesis methods utilizing this compound as an iron source yield nanoparticles with distinct characteristics. For example, iron oxide nanoparticles produced via a co-precipitation method were found through TEM analysis to have an average size of approximately 11.40 nm. bohrium.com Another study reported a similar average particle size of about 8.97 nm. researchgate.net The morphology can also be influenced by the synthesis conditions; as-synthesized α-Fe₂O₃ nanoparticles have been observed to have a plate-like shape, which transforms into a more defined polyhedron shape with an average diameter of about 30 nm after calcination. scispace.com

Green synthesis routes, which use biological extracts as reducing and capping agents, also employ this compound. When Persea Americana leaf extract was used, the resulting Fe₃O₄ nanoparticles were nearly spherical, relatively uniform in size, and measured less than 20 nm, with an approximate size of 12 nm. ajgreenchem.com Using Egeria densa extract, Fe₂O₃ nanoparticles derived from this compound were found to be oval to hexagonal in shape, clustered together, and had an average size of 27.96 nm. mdpi.com

Table 2: TEM Analysis of Nanoparticles Synthesized from this compound

Synthesis MethodResulting NanoparticleMorphologyAverage Particle SizeReference(s)
Co-precipitationIron Oxide (Fe₃O₄)Spherical~11.40 nm bohrium.com
Co-precipitationα-Fe₂O₃Plate-like (as-synthesized), Polyhedron (annealed)~30 nm scispace.com
Green Synthesis (Persea Americana)Magnetite (Fe₃O₄)Nearly spherical, monodisperse< 20 nm (~12 nm) ajgreenchem.com
Green Synthesis (Egeria densa)Iron(III) Oxide (Fe₂O₃)Oval to hexagonal, clustered27.96 nm mdpi.com
General SynthesisIron OxideNot specified~8.97 nm researchgate.net

Atomic Force Microscopy (AFM) for Surface Roughness Analysis

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to quantify surface topography and roughness at the nanoscale. keyence.euicspicorp.com It measures the forces between a sharp probe and the sample surface to generate a three-dimensional map. keyence.eu

Studies on composite materials have demonstrated that the addition of this compound can significantly alter surface roughness. In PAN/FeCl₃ composite nanofibers, AFM analysis revealed a transformation of the nanofiber surface from a relatively smooth, wrinkle-like structure to a rough, ridge-like texture upon the inclusion of the iron salt. researchgate.net Similarly, for P(VDF-HFP) nanocomposites, AFM data confirmed that an increase in the concentration of this compound filler led to a corresponding enhancement in surface roughness. researchgate.net This ability to quantify roughness parameters, such as the arithmetic mean roughness (Ra), makes AFM a critical tool for characterizing the surface properties of these materials. icspicorp.comresearchgate.netnih.gov

Table 3: Effect of this compound on Surface Roughness as Determined by AFM

Material SystemAdditiveEffect on Surface MorphologyReference(s)
PAN Composite NanofibersFerric Chloride (FeCl₃)Changed from smooth and wrinkle-like to rough and ridge-like. researchgate.net
P(VDF-HFP) NanocompositesThis compoundEnhanced surface roughness correlated with increased filler content. researchgate.net

Magnetic and Thermal Property Analysis

The functional properties of materials derived from this compound, particularly their magnetic and thermal characteristics, are crucial for many applications. Techniques like Vibrating Sample Magnetometry (VSM) and Thermogravimetric Analysis (TGA) provide essential data on these properties.

Vibrating Sample Magnetometry (VSM) for Magnetic Behavior of Derived Nanoparticles

Vibrating Sample Magnetometry (VSM) is the standard technique for characterizing the magnetic properties of nanoparticles. ijcrt.org By measuring the magnetic moment of a sample as a function of an applied magnetic field, VSM generates a hysteresis loop that reveals key magnetic parameters. bohrium.commdpi.com

Iron oxide nanoparticles, such as magnetite (Fe₃O₄) and hematite (B75146) (α-Fe₂O₃), synthesized using this compound as a precursor, frequently exhibit superparamagnetic behavior at room temperature. ijcrt.orgbohrium.commdpi.com This behavior is characterized by a hysteresis loop with very low or zero coercivity (the magnetic field required to bring the magnetization to zero) and remanence (the magnetization remaining after the external field is removed). ijcrt.orgajgreenchem.com The absence of these properties indicates that the nanoparticles are magnetic only in the presence of an external field, a desirable trait for many applications. ijcrt.org

The saturation magnetization (Ms), which is the maximum magnetic moment of the material, is another critical parameter. The Ms value for iron oxide nanoparticles can vary significantly depending on the synthesis method and resulting particle size and crystallinity. For example, reported Ms values for nanoparticles derived from this compound range from 22 emu/g to as high as 81 emu/g for granular magnetite nanowires. bohrium.comajgreenchem.comasianpubs.org

Table 4: Magnetic Properties of Nanoparticles Derived from this compound Measured by VSM

Nanoparticle TypeMagnetic BehaviorSaturation Magnetization (Ms)Coercivity (Hc) / RemanenceReference(s)
Magnetite (Fe₃O₄)Superparamagnetic20–60 emu/g30–60 Oe bohrium.com
Magnetite (Fe₃O₄)Superparamagnetic26.54 emu/gNot specified researchgate.net
Magnetite (Fe₃O₄)Superparamagnetic22 emu/gZero coercivity and remanence ajgreenchem.com
Granular Magnetite NanowiresExcellent magnetic properties81 emu/g145 Oe asianpubs.org

Thermogravimetric Analysis (TGA/DTA/DSC) for Thermal Stability and Transformations

Thermogravimetric Analysis (TGA), often coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), is used to study the thermal stability and decomposition pathways of materials as a function of temperature. doaj.orgeag.commt.com

The thermal decomposition of pure this compound is a multi-stage process. doaj.org TGA curves typically show an initial, significant weight loss corresponding to the removal of the six water molecules of hydration; this dehydration is an endothermic process as confirmed by DTA. doaj.orgresearchgate.net Following dehydration, further heating leads to more complex decomposition and dehydroxylation steps at higher temperatures. For instance, one study identified the loss of chloride at 207°C and a subsequent dehydroxylation step at 437°C. doaj.org The final residue after complete thermal decomposition in an oxidizing atmosphere is typically iron(III) oxide (Fe₂O₃), often in the form of hematite, which is noted to be non-magnetic. doaj.org

Table 5: Thermal Decomposition Stages of this compound from TG-DTA

Temperature Range/PeakProcessMass Loss/Thermal EventReference(s)
< 200°CDehydrationInitial mass loss (H₂O) doaj.org
207°CDecompositionOutput of chloride doaj.org
437°CDehydroxylationFurther mass loss doaj.org
Final ResidueFormation of OxideFormation of non-magnetic Fe₂O₃ (hematite) doaj.org

Elemental and Particle Size Characterization

Confirming the elemental composition and accurately determining particle size are fundamental steps in characterizing materials derived from this compound. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDS/EDX) and X-ray Fluorescence (XRF) are used for elemental analysis, while particle size can be measured by microscopy (SEM, TEM) and X-ray Diffraction (XRD).

Elemental analysis via EDS or XRF consistently confirms that iron (Fe) is a primary constituent in nanoparticles synthesized using this compound. researchgate.net EDS spectra of iron oxide nanoparticles show prominent peaks for iron and oxygen, validating the formation of the oxide. scispace.commdpi.comajgreenchem.com Depending on the synthesis route and purification steps, trace amounts of other elements like chlorine from the precursor may also be detected. ajgreenchem.com

Particle size determination is crucial as it strongly influences the material's properties. While TEM provides direct visualization of individual nanoparticle sizes and distributions, XRD offers a complementary method by calculating the average crystallite size from the broadening of diffraction peaks, often using the Debye-Scherrer equation. researchgate.netscispace.com The particle sizes of iron oxides derived from this compound typically fall within the nanoscale, with reported values ranging from under 10 nm to over 100 nm, heavily dependent on the specific synthesis protocol. researchgate.netscispace.commdpi.comajgreenchem.com

Table 6: Summary of Elemental and Particle Size Characterization

MaterialCharacterization TechniqueKey FindingsReference(s)
Iron Oxide NanoparticlesEDSConfirmed presence of Fe and O peaks. scispace.commdpi.comajgreenchem.com
Magnetic Iron Oxide Nanoparticles (MIONs)XRFIron (Fe) is the dominant element (89.91%). researchgate.net
Iron Oxide NanoparticlesTEMAverage particle size of ~12 nm. ajgreenchem.com
α-Fe₂O₃ NanoparticlesXRD (Debye-Scherrer)Average particle size of 30 nm. scispace.com
MIONsSEMParticle size distribution around 30 nm. researchgate.net

Elemental Analysis Techniques (e.g., CHNS/O Analyzer, EDX, XRF)

Elemental analysis is fundamental in verifying the stoichiometry and purity of this compound and in detecting the elemental composition of related materials.

CHNS/O Analyzer: While primarily designed for the determination of carbon, hydrogen, nitrogen, sulfur, and oxygen in organic compounds, a CHNS/O analyzer is not the standard method for characterizing an inorganic hydrated salt like this compound. Its application would be more relevant in systems where this compound is used as a catalyst or reagent in reactions involving organic materials. In such cases, it would be used to determine the elemental composition of the organic reactants and products, rather than the iron salt itself.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS): EDX is a powerful, non-destructive technique often coupled with scanning electron microscopy (SEM) to provide elemental analysis of a sample. youtube.com It can identify the elemental composition of materials and is used for quality control in various applications. shimadzu.eu When analyzing a sample of this compound, an EDX spectrum would be expected to show distinct peaks corresponding to the characteristic X-ray emissions of iron (Fe) and chlorine (Cl). Oxygen (O) from the water of hydration may also be detected, although quantification of light elements like oxygen can be less accurate. This technique is purely elemental and does not provide information on the chemical state or bonding. youtube.com

X-ray Fluorescence (XRF) Spectroscopy: XRF is another non-destructive analytical technique used for elemental analysis. malvernpanalytical.com It can be applied to solids, liquids, and powders to determine their elemental composition. measurlabs.com XRF analysis of this compound would provide quantitative data on the iron and chlorine content. The technique is highly precise and requires minimal sample preparation. malvernpanalytical.com However, similar to EDX, XRF provides the total concentration of each element and cannot distinguish between different chemical forms, such as oxides or chlorides. malvernpanalytical.com The information depth of XRF can range from micrometers to a few centimeters, depending on the element of interest and the sample matrix. malvernpanalytical.com

Table 1: Comparison of Elemental Analysis Techniques for this compound

Technique Information Provided Sample Type Destructive? Key Application for FeCl₃·6H₂O
CHNS/O Analyzer % of C, H, N, S, O Solid/Liquid Yes Analysis of organic materials in reaction with FeCl₃·6H₂O
EDX/EDS Elemental composition (qualitative and semi-quantitative) Solid No Rapid elemental identification of Fe and Cl; purity assessment
XRF Elemental composition (quantitative) Solid/Liquid/Powder No Accurate quantification of Fe and Cl content; quality control

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Zeta Potential Measurements for Colloidal Stability

When this compound is dissolved in water, it undergoes hydrolysis, leading to the formation of various iron-oxo-hydroxo species, which can aggregate to form colloidal nanoparticles. researchgate.net Dynamic Light Scattering (DLS) is a crucial technique for characterizing these colloidal systems. mdpi.comhoriba.com

Hydrodynamic Size Measurement: DLS, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension. ucd.ie From these fluctuations, the diffusion coefficient of the particles can be determined, and through the Stokes-Einstein equation, the hydrodynamic radius (the effective size of the particle in solution, including any hydration layer) can be calculated. For ferric chloride-derived colloidal systems, DLS can provide the average particle size and the particle size distribution (polydispersity index, PDI). anton-paar.com A low PDI value (e.g., ≤ 0.1) indicates a monodisperse or uniform particle population, while higher values suggest a broader range of particle sizes. ucd.ie

Zeta Potential Measurement: The stability of a colloidal dispersion is largely governed by the electrostatic repulsion between particles, which can be quantified by the zeta potential. mdpi.com Zeta potential is the electric potential at the slipping plane, which is the boundary separating the particle and its layer of bound ions from the bulk dispersant. mdpi.com This is determined by measuring the electrophoretic mobility of the particles in an applied electric field using a technique often integrated into DLS instruments called Electrophoretic Light Scattering (ELS). anton-paar.com A high absolute zeta potential value (typically > ±30 mV) indicates strong inter-particle repulsion and thus a stable colloid, whereas low values suggest a tendency for particles to agglomerate or flocculate. anton-paar.com The pH of the solution significantly influences the zeta potential of ferric chloride hydrolysis products. mdpi.com

Table 2: DLS and Zeta Potential Parameters for Colloidal Systems

Parameter Description Significance for FeCl₃·6H₂O Colloids Typical Measurement Range
Hydrodynamic Diameter The effective diameter of a particle moving in a fluid. Characterizes the size of iron-containing nanoparticles formed through hydrolysis. 1 nm to >10 µm
Polydispersity Index (PDI) A measure of the width of the particle size distribution. Indicates the uniformity of the nanoparticle population. 0 (monodisperse) to 1 (highly polydisperse)
Zeta Potential The electrical potential at the slipping plane of a particle. Predicts the stability of the colloidal dispersion against aggregation. -200 mV to +200 mV

Other Advanced Spectroscopic Modalities (e.g., Mössbauer Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, UV-Visible Spectrophotometry, Electrospray Ionization Mass Spectrometry (ESI-MS))

A deeper understanding of the chemical nature of iron in this compound systems requires more specialized spectroscopic techniques.

Mössbauer Spectroscopy: This technique is highly specific to iron-containing samples and provides detailed information about the oxidation state, spin state, and coordination environment of the iron nuclei. researchgate.net The Mössbauer spectrum of this compound would exhibit parameters (isomer shift and quadrupole splitting) characteristic of high-spin Fe³⁺. researchgate.netaps.org Studies have used Mössbauer spectroscopy to observe changes in the valency of iron when ferric chloride is mixed with other substances, such as sugars, where reduction of Fe³⁺ to Fe²⁺ can be detected and quantified. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), EPR is a technique that detects species with unpaired electrons, making it highly suitable for studying paramagnetic centers like the Fe³⁺ ion (a d⁵ system) in ferric chloride. rit.edunih.gov The EPR spectrum provides information on the electronic structure and the local environment of the iron ion. rsc.org EPR has been used to characterize iron(III) chloride hexahydrate and to investigate the formation of reactive oxygen species in systems where it acts as a catalyst. rit.edupreprints.org

UV-Visible Spectrophotometry: Aqueous solutions of this compound have a characteristic yellow-brown color due to the presence of various iron-chloro-aqua and hydroxo complexes. UV-Vis spectrophotometry is used to study these species in solution. rsc.org The absorption spectra of ferric chloride solutions show bands that arise from ligand-to-metal charge transfer transitions and d-d electronic transitions of the ferric species. acs.orgresearchgate.net The position and intensity of these absorption bands are sensitive to the concentration of chloride ions and the pH of the solution, allowing for the identification of different complex species such as [Fe(H₂O)₆]³⁺, FeCl²⁺, FeCl₂⁺, and FeCl₄⁻. researchgate.netfao.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful analytical technique for identifying the composition of ionic species in solution. pageplace.de It has been successfully employed to monitor the hydrolysis reactions of ferric chloride in aqueous solutions. researchgate.netnih.gov This method allows for the characterization of a variety of mononuclear and polynuclear iron-oxo-hydroxo-chloride complexes directly from the solution phase. researchgate.netnih.gov ESI-MS can provide information on the elemental cores and the bonding of chloride ions within these complexes, and can even detect oxidation and reduction reactions occurring in the solution. nih.gov

Table 3: Advanced Spectroscopic Modalities for this compound

Technique Type of Information Application to this compound Systems
Mössbauer Spectroscopy Iron oxidation state (Fe²⁺, Fe³⁺), spin state, coordination environment. Characterizing the iron species in solid state and in reaction mixtures. researchgate.netresearchgate.net
EPR Spectroscopy Electronic structure of paramagnetic Fe³⁺ centers, local symmetry. Studying the electronic properties of the Fe³⁺ ion and its complexes. rit.edursc.org
UV-Visible Spectrophotometry Electronic transitions, speciation of complexes in solution. Identifying and quantifying different iron-chloro-aqua and hydroxo complexes in aqueous solutions. researchgate.netresearchgate.net
ESI-Mass Spectrometry Molecular weight and composition of ionic species in solution. Identifying hydrolysis products and polynuclear iron complexes in aqueous solutions. researchgate.netnih.gov

Mechanistic Insights and Diverse Catalytic Applications of Ferric Chloride Hexahydrate

Fundamental Principles of Ferric Chloride Hexahydrate Lewis Acid Catalysis

This compound's catalytic prowess is rooted in its character as a Lewis acid. scispectrum.incymitquimica.comwikipedia.org A Lewis acid is a chemical species that can accept a pair of electrons. scispectrum.inwikipedia.org In the case of ferric chloride, the iron(III) center is electron-deficient and can readily accept electron pairs from other molecules. scispectrum.in This interaction activates the substrate, making it more susceptible to nucleophilic attack and thereby lowering the activation energy of the reaction. scispectrum.inwikipedia.org

While anhydrous ferric chloride is a potent Lewis acid, the hexahydrate form also exhibits significant catalytic activity. scispectrum.in In solution, the hydrated form can generate highly Lewis acidic species. For instance, in some reactions, it is proposed that ferric chloride can disproportionate in situ to form the highly reactive ion-paired Lewis acid catalyst [FeCl₂]⁺[FeCl₄]⁻. nih.gov The high Lewis acidity of the FeCl₂⁺ cation, combined with the thermodynamic stability of the FeCl₄⁻ anion, contributes to its high catalytic turnover frequency. nih.gov The presence of water molecules in the hexahydrate form can also influence the reaction mechanism, sometimes participating in the catalytic cycle. acs.orgepa.govacs.org

Organic Transformation Catalysis

The Lewis acidic nature of this compound makes it an effective catalyst for a broad spectrum of organic reactions.

The Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.orgchemistrytalk.org Ferric chloride is a classic and effective catalyst for these electrophilic aromatic substitution reactions. scispectrum.instudy.com

Alkylation and Acylation: In Friedel-Crafts alkylation and acylation, ferric chloride facilitates the formation of a carbocation or an acylium ion from an alkyl halide or an acyl halide, respectively. chemistrytalk.orgstudy.com This electrophile then attacks the electron-rich aromatic ring. This compound has been successfully used to catalyze the Friedel-Crafts alkylation of cyclic ketene dithioacetals with alcohols under mild conditions. researchgate.net

Aza-Friedel-Crafts Reaction: Ferric chloride has also been shown to be a high turnover frequency Lewis acid catalyst in the aza-Diels-Alder reaction of nonactivated dienes and imines, which can be considered a type of aza-Friedel-Crafts reaction. nih.gov The catalytic activity is attributed to the in situ formation of the ion-paired species [FeCl₂]⁺[FeCl₄]⁻. nih.gov

This compound demonstrates remarkable efficiency in catalyzing various condensation reactions.

Biginelli Reaction: This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea is a vital method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones. Using this compound as a catalyst significantly improves reaction yields (53–97%) and reduces reaction times (4–5 hours) compared to classical methods. organic-chemistry.orgresearchgate.net The Lewis acid is believed to activate the carbonyl group of the aldehyde, facilitating the key C-N and C-C bond-forming steps. organic-chemistry.orgorganic-chemistry.orgsigmaaldrich.com

Michael Reaction: The Michael addition of β-dicarbonyl compounds to α,β-unsaturated ketones is efficiently catalyzed by this compound under mild, non-basic conditions. thieme-connect.com This method offers superior chemoselectivity compared to traditional base-catalyzed procedures, avoiding side reactions like aldol cyclizations and retro-Claisen decompositions. thieme-connect.com The catalytic activity of Fe(III) is linked to its ability to form dionato chelate complexes with the β-dicarbonyl compounds, even in acidic media. uol.de

Xanthene Synthesis: this compound serves as an effective catalyst for the synthesis of xanthene derivatives. For instance, it catalyzes the condensation of aldehydes with 2-naphthol or 2-hydroxy-1,4-naphthoquinone under solvent-free conditions to produce 13-aryl-5H-dibenzo[b,i]xanthene-5,7,12,14(13H)-tetraones and 14-aryl-14H-dibenzo[a,j]xanthenes in high yields. scielo.org.mxscielo.org.mx The optimal catalyst loading was found to be 20 mol%, with the reaction proceeding efficiently at 90 °C. scielo.org.mxscielo.org.mx

Synthesis of Xanthene Derivatives Catalyzed by FeCl₃·6H₂O
AldehydeSubstrateTime (h)Yield (%)
Benzaldehyde2-hydroxy-1,4-naphthoquinone2.595
4-Chlorobenzaldehyde2-hydroxy-1,4-naphthoquinone292
4-Methylbenzaldehyde2-hydroxy-1,4-naphthoquinone389
Benzaldehyde2-naphthol2.592
4-Chlorobenzaldehyde2-naphthol294
4-Methylbenzaldehyde2-naphthol388

This compound is a highly active catalyst for the esterification of long-chain fatty acids and alcohols. acs.orgepa.govacs.orgresearchgate.net Among various multivalent metal salts screened, ferric salts, particularly FeCl₃·6H₂O, showed the highest activity. acs.orgepa.govresearchgate.net Quantitative yields of esters from primary C10-C18 fatty acids and alcohols were achieved with a substrate-to-catalyst molar ratio of 200 over 6 hours in refluxing mesitylene. acs.orgepa.govresearchgate.net The proposed mechanism involves the formation of a cationic iron cluster through hydrolysis, which acts as the catalytically active species. acs.orgepa.govresearchgate.net This cluster activates the carboxylic acid via a ligand exchange from a water molecule to the carboxylate, followed by the nucleophilic addition of the alcohol. acs.orgepa.govresearchgate.net This method is also effective for the esterification of bulky steroid alcohols like cholesterol. acs.orgorganic-chemistry.org

Esterification of Stearic Acid with Various Alcohols Catalyzed by FeCl₃·6H₂O
AlcoholTime (h)Yield (%)
1-Decanol699
1-Dodecanol699
1-Hexadecanol699
Cholesterol24100

This compound also functions as an effective oxidizing agent in certain organic transformations.

Benzoin Oxidation: While various oxidizing agents can be used for the oxidation of benzoin to benzil, ferric chloride has been noted for its role in related transformations, highlighting the oxidative capabilities of the iron(III) center. uobasrah.edu.iqscispace.comijarsct.co.in

Oxidation of 1,4-Dihydropyridines: A practical and general method for the oxidative aromatization of Hantzsch 1,4-dihydropyridines to their corresponding pyridines utilizes this compound. tandfonline.comtandfonline.com The reaction proceeds under mild conditions, typically in refluxing acetic acid-water. tandfonline.com The proposed mechanism involves a single electron transfer from the 1,4-dihydropyridine to the Fe(III) center, forming a radical cation and Fe(II). tandfonline.comtandfonline.com Subsequent proton loss and further oxidation by another Fe(III) molecule lead to the formation of the pyridine product. tandfonline.comtandfonline.com This method presents an environmentally friendlier alternative to traditional oxidants like nitric acid or chromium trioxide. tandfonline.comtandfonline.com

Oxidation of Hantzsch 1,4-Dihydropyridines with FeCl₃·6H₂O
Substituent at C-4Time (h)Yield (%)
C₆H₅1.592
4-Cl-C₆H₄1.095
4-CH₃-C₆H₄2.090
2-NO₂-C₆H₄0.598

Ferric chloride can act as a catalyst in various polymerization reactions. scispectrum.in It has been identified as an active, environmentally friendlier, and more cost-effective catalyst compared to commonly used catalysts like titanium(IV) isopropoxide (TTIP) for the two-step polycondensation reaction of 2,5-furandicarboxylic acid (FDCA) and 2,3-butanediol (BDO). This process yields polyesters with high number-average molecular weights. Ferric chloride is also used in industry to catalyze the reaction of ethylene (B1197577) with chlorine to form ethylene dichloride, a key precursor for the production of polyvinyl chloride (PVC). wikipedia.orgd-nb.info

Evaluation of Catalytic Efficiency in Solvent-Free Conditions

This compound (FeCl₃·6H₂O) has demonstrated significant potential as a highly efficient and environmentally benign catalyst for various organic transformations under solvent-free conditions. This approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of volatile organic solvents. One of the most notable applications is in the acetylation of protic nucleophiles, including alcohols, phenols, thiols, amines, and carbohydrates. benthamdirect.comresearchgate.net

Research has shown that a catalytic amount of this compound can effectively promote the acetylation of these functional groups using acetic anhydride at room temperature. benthamdirect.comresearchgate.net The reactions are often rapid and quantitative, yielding acylated products in high purity without the need for extensive purification methods like chromatography. benthamdirect.com This method presents a greener and more economical alternative to traditional acetylation procedures that often require stoichiometric amounts of toxic bases or expensive catalysts. benthamdirect.comresearchgate.net

The catalytic efficiency of this compound in solvent-free acetylation is highlighted by the low catalyst loading required, typically around 0.1–2 mol%. researchgate.net This process is not only efficient but also scalable, making it potentially applicable for industrial-scale synthesis to protect protic nucleophiles in organic design. benthamdirect.com

Table 1: Catalytic Acetylation of Protic Nucleophiles using FeCl₃·6H₂O under Solvent-Free Conditions
SubstrateCatalyst Loading (mol%)Reaction TimeYield (%)
Alcohols0.2RapidQuantitative
Phenols0.2RapidQuantitative
Amines0.2RapidQuantitative
Thiols0.2RapidQuantitative

Environmental Catalysis and Remediation

Degradation of Organic Pollutants in Aqueous and Soil Matrices

This compound plays a crucial role in environmental remediation, particularly in the treatment of wastewater and contaminated soil. In aqueous systems, it is widely used as a coagulant and flocculant to remove a broad spectrum of pollutants, including suspended solids and organic matter. racoman.comwaterandwastewater.com The mechanism involves the dissociation of ferric chloride in water to form ferric ions (Fe³⁺), which then hydrolyze to produce ferric hydroxide (B78521) [Fe(OH)₃]. waterandwastewater.com This gelatinous precipitate effectively traps and agglomerates organic particles, facilitating their removal through sedimentation and filtration. racoman.comwaterandwastewater.com

Beyond physical removal via coagulation, iron-based systems derived from ferric chloride can catalytically degrade organic pollutants. For instance, ferrocenated iron oxide nanoparticles, synthesized using this compound, have been shown to be highly active catalysts for the decolorization of organic dyes like methylene blue. rsc.org This indicates a chemical degradation pathway rather than simple adsorption.

In soil remediation, ferric chloride is utilized as a washing agent to extract heavy metals, such as cadmium. mdpi.comresearchgate.net The process works by lowering the soil pH, which promotes the desorption of metals from soil particles. mdpi.comresearchgate.net While primarily focused on metals, this process can also impact soil organic matter. Studies have shown that soil washing with ferric chloride can lead to a loss of total organic carbon (TOC), with the extent of loss depending on the pH of the washing solution. researchgate.net This suggests that ferric chloride can facilitate the removal of organic components from the soil matrix, which is a critical aspect of remediating sites co-contaminated with metals and organic pollutants.

Catalytic Oxidation of Methane Utilizing Derived Hematite (B75146) Nanoparticles

Hematite (α-Fe₂O₃) nanoparticles derived from this compound have emerged as effective catalysts for the oxidation of methane, a potent greenhouse gas. researchgate.net Researchers have synthesized hematite nanoparticles by precipitation from a this compound precursor, followed by calcination. These nanoparticles exhibit excellent and stable performance for the catalytic oxidation of low concentrations of methane at temperatures below 500 °C. researchgate.net

The efficiency of the methane conversion is influenced by the structural and textural properties of the hematite nanoparticles, such as their specific surface area and particle size. researchgate.net Studies investigating the reaction mechanism in a reducing methane environment show that the hematite catalyst can undergo transformations, potentially to magnetite (Fe₃O₄), which can affect its long-term activity. researchgate.net The conversion of methane over these hematite catalysts can reach significant levels, indicating their potential for applications in controlling methane emissions. researchgate.net It is noted that the reaction can also involve the catalytic cracking of methane, leading to the formation of carbonaceous deposits on the catalyst surface. researchgate.net

Table 2: Methane Conversion using Hematite Nanoparticles Derived from FeCl₃·6H₂O
Catalyst PrecursorReaction Temperature (°C)Methane ConcentrationObserved Conversion (%)
This compound5001 vol.% in air~20
This compound5005% by volume in air30.7 - 36.4

Heterogeneous Catalysis with Nanoparticle Forms and Supports

The versatility of this compound extends to its use as a precursor for creating advanced heterogeneous catalysts, particularly in nanoparticle forms and on various supports. These supported catalysts offer significant advantages, including ease of separation, recyclability, and enhanced stability. researchgate.netmdpi.com

One approach involves immobilizing ferric chloride on a polymer support. For example, poly(4-vinylpyridine)-supported ferric chloride has been used as an inexpensive and eco-friendly heterogeneous catalyst for the synthesis of 1,5-benzodiazepine derivatives under solvent-free conditions, often accelerated by microwave irradiation. researchgate.net

Furthermore, this compound is a common starting material for synthesizing magnetic iron oxide nanoparticles (e.g., Fe₃O₄ or γ-Fe₂O₃), which serve as excellent supports for other catalytically active metals or as catalysts themselves. mdpi.com These magnetic nanoparticles can be easily recovered from a reaction mixture using an external magnet, simplifying the work-up process and allowing for catalyst reuse. mdpi.com To prevent aggregation and enhance stability, these nanoparticles are often coated with materials like silica (B1680970) or polymers. mdpi.com For instance, Fe₃O₄ nanoparticles can be prepared by the co-precipitation of this compound and ferrous chloride tetrahydrate, followed by coating with silica and functionalization to anchor catalytic species.

Computational and Theoretical Investigations into Ferric Chloride Hexahydrate Systems

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a fundamental understanding of the electronic structure and properties of molecules. These methods are instrumental in elucidating the intricate details of ferric chloride hexahydrate systems.

The behavior of ferric chloride in aqueous solutions is profoundly influenced by its interaction with water molecules. Computational chemists employ two primary strategies to model these solvation effects: the supermolecule approach and the dielectric continuum approach.

The supermolecule approach explicitly treats a specific number of solvent molecules along with the solute molecule as a single "supermolecule". dntb.gov.ua This method allows for a detailed quantum mechanical description of the direct interactions between the ferric ion and its immediate water ligands, including hydrogen bonding. dntb.gov.ua Studies have utilized this approach to examine the hydration of ferric ions, often including one or more solvation shells in the calculation. acs.orgnyu.edu For instance, simulations of a Fe³⁺ ion with 64 water molecules have provided insights into the structure of the first and second hydration shells. researchgate.net

The dielectric continuum approach , often implemented as a Polarizable Continuum Model (PCM), treats the bulk solvent as a continuous medium with a specific dielectric constant. ohio-state.edugeoscienceworld.org This method is computationally less demanding and is effective in capturing the long-range electrostatic interactions between the solute and the solvent. ohio-state.edu Often, a hybrid approach combining a supermolecule model for the first solvation shell with a dielectric continuum for the bulk solvent is used to achieve a balance between accuracy and computational cost. acs.org This combined approach has been successfully used to predict properties like reduction potentials in aqueous solutions. acs.org

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Raman and infrared) of molecules. By calculating the vibrational frequencies and normal modes, researchers can interpret experimental spectra and assign specific spectral features to the vibrations of different chemical bonds and functional groups within the this compound complex and its aqueous solutions. geologyscience.ruresearchgate.net

These calculations can reveal how the vibrational frequencies of water molecules are affected by their coordination to the ferric ion. For example, a significant redshift in the OH stretching frequency of water molecules in the first hydration shell of Fe³⁺ has been predicted, which is consistent with experimental observations for trivalent cations. researchgate.net Furthermore, theoretical spectra can help identify the various chloro-aqua iron(III) species that may exist in solution under different conditions. cdnsciencepub.com Studies have shown that both experimental and theoretical vibrational spectroscopy can be used to investigate the effects of pH and iron complexation on the vibrational modes.

The distribution of iron isotopes can vary between different chemical species in a solution, a phenomenon known as isotopic fractionation. DFT calculations have become a valuable tool for predicting the equilibrium fractionation factors of iron isotopes between different aqueous iron complexes. geologyscience.ruacs.orgresearchgate.net

These studies typically involve calculating the vibrational frequencies of the different isotopic forms (isotopologues) of the iron complexes. geologyscience.ru From these frequencies, the reduced partition function ratios (β-factors) can be determined, which in turn allows for the calculation of the fractionation factor between two species. acs.orgresearchgate.net Research has focused on the fractionation between aqueous Fe(II) and Fe(III) species, as well as between dissolved iron and iron-containing minerals. acs.org While there have been some discrepancies between theoretical predictions and experimental results, computational studies have been crucial in refining our understanding of the factors that control iron isotope fractionation in aqueous environments. geologyscience.ruacs.org

In aqueous solutions, ferric ions can undergo hydrolysis and polymerization to form dimeric and larger polynuclear species. DFT calculations have been employed to investigate the structures and stabilities of these complexes, particularly the μ-oxo- and μ-hydroxo-bridged dimers. northwestern.eduuma.esfigshare.com

These studies have explored the geometries, energies, and spectroscopic properties of various dimer structures. northwestern.eduuma.esfigshare.comacs.org For instance, calculations have shown that dimerization reactions of [Fe(H₂O)₆]³⁺ are highly exothermic in a vacuum but have much smaller energy changes in solution, with the singly μ-oxo bridged dimer being slightly favored. northwestern.edufigshare.comacs.org Computational results, when compared with experimental data, suggest that multiple dimer species can coexist in solution. northwestern.edufigshare.comacs.org The calculated structures and properties, such as Mössbauer parameters and vibrational frequencies, have been instrumental in identifying these species in experimental systems. uma.es

To understand the intrinsic properties of the iron-chlorine bond, computational studies have been performed on the gas-phase structures of iron trihalides, including ferric chloride (FeCl₃). acs.orgnih.govacs.org These calculations, often complemented by gas-phase electron diffraction experiments, provide precise information about the molecular geometry of both monomeric and dimeric forms of FeCl₃. acs.orgnih.govacs.org

High-level computations have determined the bond lengths and angles of these species. acs.orgacs.org For monomeric FeCl₃, the calculated equilibrium bond length is in excellent agreement with experimental values. acs.orgnih.govacs.org The computations have also explored the structures of larger oligomers, such as trimers and tetramers, revealing that four-membered ring structures are a fundamental building block. acs.orgnih.govacs.org These theoretical studies also provide valuable data on the vibrational frequencies and thermodynamic properties of the gas-phase species. acs.orgnih.govacs.org

Molecular Dynamics and Simulation Approaches for Solution Dynamics and Complexation Modeling

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the time-dependent behavior of ferric chloride in solution. rsc.orgnih.govrsc.orgaidic.itacs.orgacs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, offering insights into dynamic processes and complex formation. rsc.orgnih.govaidic.itacs.org

MD simulations have been used to investigate the structural and dynamic properties of aqueous ferric chloride solutions. rsc.orgnih.gov These studies examine parameters such as the radial distribution functions between the Fe³⁺ ion and water molecules or chloride ions, the coordination numbers of these ions around the Fe³⁺, and the dynamics of hydrogen bonding. rsc.orgnih.gov For example, simulations have shown that an external electrostatic field can alter the distribution of water molecules around the Fe³⁺ ion and influence its hydrolysis. rsc.orgnih.gov

Recent simulations have also explored the complex structural behavior of the Fe³⁺ solvation shell, revealing abrupt transitions between a six-coordinate octahedral geometry and a seven-coordinate capped trigonal prism geometry. acs.org These simulations highlight the strong dependence of the solvation structure on ion concentration. acs.org Furthermore, MD simulations have been applied to more complex systems, such as deep eutectic solvents containing ferric chloride, to understand the molecular interactions that govern their properties. aidic.it

Table of Computational Data for Ferric Chloride and Related Species Table 1: Calculated Gas-Phase Structural Parameters for Ferric Chloride

SpeciesParameterCalculated ValueExperimental Value
FeCl₃ MonomerFe-Cl Bond Length (r_g)-2.136(5) Å acs.org
FeCl₃ MonomerFe-Cl Bond Length (r_e)2.122 Å acs.org2.122(6) Å acs.orgnih.govacs.org
FeCl₃ Dimer-Various isomers studied-
FeCl₃ Trimer-Isomer structures calculated-
FeCl₃ Tetramer-Isomer structures calculated-

Table 2: Computationally Investigated Properties of Aqueous Iron(III) Species

Species/SystemProperty InvestigatedComputational MethodKey Finding
[Fe(H₂O)₆]³⁺Solvation StructureMD, DFTTransitions between 6- and 7-coordinate structures observed. acs.org
Aqueous FeCl₃Vibrational SpectraDFTPrediction of Raman and IR spectra to identify species. cdnsciencepub.com
Fe(II)/Fe(III) aq.Isotope FractionationDFTCalculation of equilibrium fractionation factors. geologyscience.ruacs.org
Fe(III) Aqua DimersStructure and StabilityDFTμ-oxo bridged dimer is slightly favored in solution. northwestern.edufigshare.comacs.org
Aqueous FeCl₃Effect of Electric FieldMDField alters water distribution around Fe³⁺. rsc.orgnih.gov

Advanced Analytical Chemistry Methodologies for Ferric Chloride Hexahydrate Analysis

Spectrophotometric Determination Techniques for Impurities (e.g., Ferrous Iron)

A significant aspect of quality control for ferric chloride hexahydrate is the quantification of impurities, with ferrous iron (Fe²⁺) being a key parameter. The presence of ferrous iron can impact the efficacy of ferric chloride in various applications. Spectrophotometry offers a sensitive and reliable means for its determination.

Two primary methods for determining ferrous iron content are recognized: the direct color development method with potassium ferricyanide (B76249), as outlined by the American Chemical Society (ACS), and the phosphate (B84403) masking-potassium ferricyanide coloring method, detailed in the European Pharmacopoeia. researchgate.net

The ACS method involves the direct reaction of the sample with potassium ferricyanide, where the formation of a blue-green color indicates the presence of ferrous iron. researchgate.net However, this method can be challenging due to the intense yellow color of the ferric iron solution, which can interfere with the visual detection of the subtle blue-green hue. researchgate.net The randomness of visual inspection for such a small amount of Fe²⁺ is a significant drawback. researchgate.net

The European Pharmacopoeia method addresses this by first masking the ferric iron with phosphoric acid. This step prevents the ferric ions from interfering with the colorimetric reaction, leading to a clearer and more easily detectable blue color upon the addition of potassium ferricyanide. researchgate.netsciencepublishinggroup.com This method is considered simpler, clearer, and more reliable for measurement with a spectrophotometer. researchgate.netharvard.edu A study comparing these methods concluded that a spectrophotometric approach based on the European Pharmacopoeia's phosphate masking technique provides good reproducibility and can more definitively ascertain if the ferrous content in this compound meets required standards. researchgate.netsciencepublishinggroup.com

In a typical procedure based on the European Pharmacopoeia, a sample is dissolved, and phosphoric acid is added to mask the Fe³⁺ ions. Subsequently, a freshly prepared potassium ferricyanide solution is added. researchgate.net The absorbance of the resulting solution is measured spectrophotometrically, and the ferrous iron content is calculated. researchgate.net The color development is time-dependent, and measurements are often taken at a standardized time, such as 10 minutes, to ensure consistency. researchgate.net

Table 1: Comparison of Methods for Ferrous Iron Determination

Feature ACS Method European Pharmacopoeia Method (Modified)
Principle Direct color development with potassium ferricyanide. researchgate.net Masking of Fe³⁺ with phosphoric acid, followed by color development with potassium ferricyanide. researchgate.net
Reagents Hydrochloric acid, Potassium ferricyanide. researchgate.net Phosphoric acid, Potassium ferricyanide. researchgate.net
Observation Visual detection of blue-green color. researchgate.net Spectrophotometric measurement of blue color. researchgate.net
Interference High interference from the yellow color of ferric iron. researchgate.net Minimal interference due to masking of ferric iron. researchgate.net
Sensitivity Lower sensitivity and high subjectivity in visual assessment. researchgate.net Higher sensitivity and objective measurement. sciencepublishinggroup.com
Reliability Considered less reliable due to visual inspection randomness. researchgate.net Considered more reliable and reproducible. sciencepublishinggroup.com

Utilization as a Reagent for Diverse Ion Determinations

This compound is not only analyzed for its purity but is also widely employed as a chemical reagent in the determination of a variety of other ions. chemicalbook.comchembk.com Its utility stems from its ability to form distinctly colored complexes or participate in reactions that can be quantified.

Arsenic (As): Ferric chloride is used as a coagulant to remove arsenic oxyanions from water. researchgate.net Its effectiveness in removing both As(III) and As(V) is pH-dependent, with optimal removal of As(V) at pH 6-7 and As(III) at pH 7-10. researchgate.net This principle can be adapted for the analytical determination of arsenic.

Lithium (Li): In solvent extraction systems for lithium recovery from brines, ferric chloride plays a unique and crucial role. sim2.be It facilitates the extraction of lithium by forming a chlorometallate anion, [FeCl₄]⁻, which pairs with a lithium-TBP (tri-n-butyl phosphate) complex. sim2.be This selective complexation allows for the separation and subsequent determination of lithium.

Tin (Sn), Selenium (Se), and Vanadium (V): this compound is listed as an analytical reagent for the determination of tin, selenium, and vanadium. chemicalbook.comchembk.com

Thiocyanate (B1210189) (SCN⁻): The reaction between ferric ions and thiocyanate ions produces a series of intensely red-colored complexes, most notably [Fe(SCN)(H₂O)₅]²⁺. This highly sensitive reaction is a classic qualitative test and forms the basis for the spectrophotometric determination of either iron or thiocyanate.

Ferricyanide ([Fe(CN)₆]³⁻) and Ferrocyanide ([Fe(CN)₆]⁴⁻): Ferric chloride is used in a colorimetric method for determining ferrocyanide. psu.edu The reaction forms ferric ferrocyanide, a deeply colored complex also known as Prussian blue. The intensity of the color, measured spectrophotometrically, is proportional to the ferrocyanide concentration. psu.edu Citric acid is often used in this method to enhance color development and stability at low ferrocyanide concentrations. psu.edu Conversely, the reaction with ferricyanide can be used to detect ferrous ions, as mentioned previously. researchgate.net

Application in Histochemical Staining Methods and Biochemical Assays

This compound is a valuable reagent in histology and biochemistry, primarily due to its properties as a mordant and its ability to react with specific biological molecules to produce a visible color.

One of the most notable applications is in Mayer's Tannic Acid/Ferric Chloride Method . nih.govmpbio.com This histochemical staining technique is used to visualize cellular membranous systems and other structures under a light microscope. nih.govtandfonline.com The method is based on the reaction of tannic acid with substances like mucilages and pectins, which are then visualized by the addition of ferric chloride, resulting in a grey to black color. harvard.eduijfmr.comactascientific.com

A modification of this method, which includes a subsequent hematoxylin (B73222) treatment, has been shown to clearly demonstrate features such as the basement membrane, brush border, and cilia in various animal tissues, including kidney, liver, and trachea. nih.gov This technique is valued for its simplicity, the use of non-toxic materials, and the stability of the resulting stain. nih.gov In plant histochemistry, this method is selective for mucilages, staining them black and allowing for their identification in plant tissues. harvard.eduactascientific.com

Beyond this specific method, ferric chloride is used more broadly in:

Phenolic Compound Detection: It can be used directly to stain phenolic compounds in plant tissues, producing a dark, typically black or brown, color through iron precipitation. ijfmr.com

Biochemical Assays: this compound serves as an iron source in studies of iron uptake and apoptosis in cultured cells. mpbio.complos.org It is also used in the preparation of reagents for specific determinations, such as the Weigert's iron hematoxylin solution for nuclear staining. spectrumchemical.com

Quality Control and Purity Assessment for Research Grade Reagents (Adherence to ACS, Pharmacopoeial Standards)

To ensure its suitability for research, pharmaceutical, and analytical applications, this compound must meet stringent purity standards set by organizations like the American Chemical Society (ACS) and various pharmacopoeias (e.g., European Pharmacopoeia, United States Pharmacopeia). sciencepublishinggroup.comacs.org These standards specify the minimum assay content and maximum allowable limits for various impurities.

Reagent grade this compound, as defined by the ACS, undergoes a series of tests to verify its purity. acs.org The assay for FeCl₃·6H₂O content is typically performed by iodometric titration. acs.org This involves reacting the ferric iron with excess potassium iodide in an acidic solution to liberate iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution. acs.org

Pharmacopoeias also provide detailed monographs that outline quality standards and testing methods for this compound when it is intended for use as a pharmaceutical raw material. sciencepublishinggroup.com These standards are crucial for ensuring the consistency and safety of the final pharmaceutical products.

The table below summarizes typical specifications for ACS reagent grade this compound, providing an overview of the purity requirements for a high-quality research reagent.

Table 2: Typical Specifications for ACS Reagent Grade this compound

Parameter Specification Limit
Assay (as FeCl₃·6H₂O) 97.0 - 102.0% acs.orgsigmaaldrich.comemsdiasum.com
Insoluble Matter ≤ 0.01% acs.orgsigmaaldrich.comsrlchem.com
Nitrate (NO₃) ≤ 0.01% acs.orgsrlchem.com
Phosphate (PO₄) ≤ 0.01% sigmaaldrich.comsrlchem.com
Sulfate (B86663) (SO₄) ≤ 0.01% sigmaaldrich.com
Ferrous Iron (Fe²⁺) Passes test (limit approx. 0.002%) acs.orgsigmaaldrich.comsrlchem.com
Copper (Cu) ≤ 0.003% acs.orgsigmaaldrich.com
Zinc (Zn) ≤ 0.003% acs.orgsigmaaldrich.comsrlchem.com
Calcium (Ca) ≤ 0.01% srlchem.com
Magnesium (Mg) ≤ 0.005% srlchem.com
Potassium (K) ≤ 0.005% srlchem.com
Sodium (Na) ≤ 0.05% srlchem.com

Q & A

Q. What are the standard laboratory methods for synthesizing ferric chloride hexahydrate?

this compound is synthesized via two primary methods:

  • Hydrochloric acid method : Reacting iron filings with hydrochloric acid under controlled conditions, followed by chlorination with Cl₂ gas to oxidize Fe²⁺ to Fe³⁺. Post-reaction, the solution is clarified, filtered, and crystallized to obtain the hexahydrate form .
  • Direct chlorination : Elemental iron reacts with chlorine gas, yielding anhydrous FeCl₃, which is then hydrated. This method requires stringent control of moisture to avoid hydrolysis .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Crystal structure : Monoclinic (space group C2/m) with trans-[FeCl₂(OH₂)₄]⁺ octahedral complexes. Fe–Cl and Fe–OH₂ bond lengths are 2.30 Å and 2.07 Å, respectively .
  • Solubility : Highly water-soluble (92 g/100 mL at 20°C) with a density of 1.82 g/cm³ .
  • Hygroscopicity : Absorbs moisture rapidly, requiring airtight storage .

Q. How is this compound used in water treatment research?

It acts as a coagulant due to its high charge density (Fe³⁺), forming dense flocs that remove turbidity and organic contaminants. Key parameters include:

  • Optimal pH range: 6–8.
  • Dosage-dependent efficiency, typically 5–50 mg/L in lab-scale studies .

Q. What safety precautions are essential when handling this compound?

  • Toxicity data :
OrganismRouteLD₅₀/LDLoSource
MouseIntraperitoneal260 mg/kg
RatOral900 mg/kg
  • Use PPE (gloves, goggles), avoid inhalation, and store in corrosion-resistant containers .

Q. What are the primary applications of this compound in analytical chemistry?

  • Cholesterol quantification : Forms colored complexes with cholesterol esters in spectrophotometric assays .
  • Dye decolorization : Effective for disperse/reactive dyes via Fenton-like reactions at acidic pH .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity in coordination chemistry?

The trans-[FeCl₂(OH₂)₄]⁺ configuration allows ligand substitution reactions. For example, water ligands can be replaced by organic templates (e.g., amines) to synthesize organically templated iron phosphates, impacting porosity and catalytic activity .

Q. What methodological considerations are critical when using this compound to synthesize Fe₃O₄ nanoparticles?

  • Coprecipitation : Optimize Fe³⁺:Fe²⁺ molar ratio (typically 2:1) and pH (8–10) to control particle size (10–20 nm). Ammonia is used as a precipitating agent .
  • Sonochemical/solvothermal methods : Higher temperatures (150–200°C) yield smaller, monodisperse nanoparticles but require precise control of reaction time and precursor concentration .

Q. How can researchers reconcile contradictory toxicity data across experimental models?

  • Species-specific sensitivity : Mice show higher intraperitoneal toxicity (LD₅₀ 260 mg/kg) vs. rats (oral LDLo 900 mg/kg) due to metabolic differences .
  • Dose normalization : Account for body weight, exposure route, and vehicle effects. Use in vitro models (e.g., cell lines) to cross-validate in vivo data .

Q. What advanced characterization techniques are used to study this compound’s role in thrombosis models?

  • In vivo arterial thrombosis : Induced via FeCl₃-soaked filter paper applied to vessels, causing oxidative endothelial injury. Monitor thrombus formation via Doppler flowmetry or intravital microscopy .
  • Mechanistic studies : Measure ROS generation (e.g., DCFH-DA assay) and platelet activation markers (P-selectin) .

Q. How do synthesis parameters affect the purity and hydration state of this compound?

  • Hydration control : Anhydrous FeCl₃ must be stored in desiccators to prevent hexahydrate formation. Crystallization temperature (20–25°C) impacts crystal size and stability .
  • Impurity removal : Use centrifugation (747 polypropylene filters) and vacuum filtration to eliminate Fe²⁺ residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.